molecular formula C12H11ClO3 B13536490 3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde

3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde

Cat. No.: B13536490
M. Wt: 238.66 g/mol
InChI Key: CXHNWWSVQFNEFT-HNQUOIGGSA-N
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Description

3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal is a chemical compound with a complex structure that includes a benzodioxepin ring system

Preparation Methods

The synthesis of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal involves several steps. One common synthetic route includes the following steps:

    Formation of the benzodioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 9th position of the benzodioxepin ring.

    Aldehyde formation: The prop-2-enal group is introduced through an aldehyde formation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal include:

    3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enol: Similar structure but with an alcohol group instead of an aldehyde.

The uniqueness of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enal

InChI

InChI=1S/C12H11ClO3/c13-10-7-9(3-1-4-14)8-11-12(10)16-6-2-5-15-11/h1,3-4,7-8H,2,5-6H2/b3-1+

InChI Key

CXHNWWSVQFNEFT-HNQUOIGGSA-N

Isomeric SMILES

C1COC2=C(C(=CC(=C2)/C=C/C=O)Cl)OC1

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=CC=O)Cl)OC1

Origin of Product

United States

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